N-(1-Phenylpropyl)thietan-3-amine
CAS No.:
Cat. No.: VC20336526
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NS |
|---|---|
| Molecular Weight | 207.34 g/mol |
| IUPAC Name | N-(1-phenylpropyl)thietan-3-amine |
| Standard InChI | InChI=1S/C12H17NS/c1-2-12(13-11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
| Standard InChI Key | HHILDBHHAUNYHW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)NC2CSC2 |
Introduction
Chemical Structure and Nomenclature
N-(1-Phenylpropyl)thietan-3-amine consists of a thietane ring—a four-membered heterocycle containing three carbon atoms and one sulfur atom—substituted at the 3-position with an amine group. The amine is further functionalized with a 1-phenylpropyl chain. The IUPAC name derives from this arrangement:
-
Thietan-3-amine: The parent structure, a thietane ring with an amine at position 3.
-
N-(1-Phenylpropyl): A propyl chain (three-carbon alkyl group) attached to the amine nitrogen, with a phenyl group at the terminal carbon.
The molecular formula is , with a molecular weight of 207.33 g/mol. Key structural features include:
-
Thietane ring: Introduces significant ring strain due to its small size, potentially enhancing reactivity.
-
Phenyl group: Contributes hydrophobicity and may influence binding to aromatic biological targets.
-
Amine functionality: Imparts basicity, with a predicted pKa of ~9–10, typical for aliphatic amines .
Synthesis and Reaction Pathways
While no explicit synthesis route for N-(1-Phenylpropyl)thietan-3-amine is documented, plausible methods can be extrapolated from analogous compounds:
Route 1: Alkylation of Thietan-3-amine
-
Thietan-3-amine Preparation: Thietane rings are often synthesized via cyclization of 3-mercaptopropanol derivatives or [2+2] cycloadditions.
-
N-Alkylation: Reacting thietan-3-amine with 1-phenylpropyl bromide under basic conditions (e.g., KCO) in a polar aprotic solvent like dimethylformamide (DMF):
This method mirrors the synthesis of N-substituted phenylpropylamines .
Route 2: Reductive Amination
-
Ketone Precursor: React thietan-3-one with 1-phenylpropylamine in the presence of a reducing agent (e.g., NaBHCN):
Physicochemical Properties
Predicted properties of N-(1-Phenylpropyl)thietan-3-amine, based on structural analogs :
| Property | Value/Description |
|---|---|
| Molecular Weight | 207.33 g/mol |
| Boiling Point | ~250–270°C (estimated) |
| Solubility | Lipophilic; soluble in organic solvents (e.g., DCM, ethanol) |
| pKa | ~9.5 (amine group) |
| LogP (Octanol-Water) | ~3.2 (indicating high lipophilicity) |
The thietane ring’s strain may lower thermal stability compared to five-membered analogs like pyrrolidine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume